molecular formula C19H23FN4OS B2756833 2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1251562-50-1

2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2756833
CAS No.: 1251562-50-1
M. Wt: 374.48
InChI Key: QQJNOSLPLCIEEZ-UHFFFAOYSA-N
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Description

2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that features a pyridazine ring substituted with an azepane group and a sulfanyl linkage to an acetamide moiety

Scientific Research Applications

2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.

    Pharmacology: Studies can be conducted to investigate its pharmacokinetics, pharmacodynamics, and therapeutic potential.

    Materials Science: The compound’s structural properties may make it suitable for use in the development of novel materials with specific electronic or mechanical properties.

    Biology: It can be used as a tool compound to study various biological pathways and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions, where an azepane derivative reacts with a halogenated pyridazine intermediate.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting a thiol derivative with the pyridazine intermediate.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups (if present) on the pyridazine ring can be reduced to amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.

    DNA/RNA Interaction: The compound could bind to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-(piperidin-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
  • 2-{[6-(morpholin-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

Uniqueness

2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is unique due to the presence of the azepane ring, which may confer distinct steric and electronic properties compared to similar compounds with different ring systems. This uniqueness can result in different biological activities and applications.

Properties

IUPAC Name

2-[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4OS/c1-14-6-7-15(12-16(14)20)21-18(25)13-26-19-9-8-17(22-23-19)24-10-4-2-3-5-11-24/h6-9,12H,2-5,10-11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJNOSLPLCIEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3CCCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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